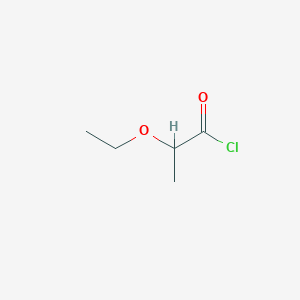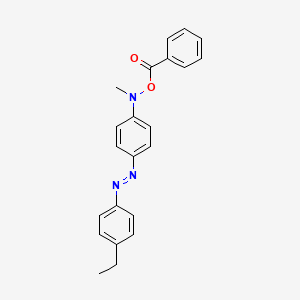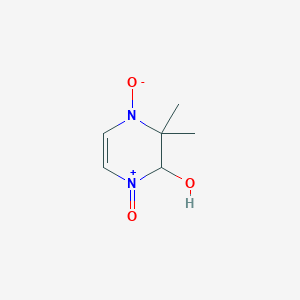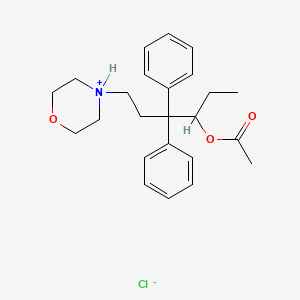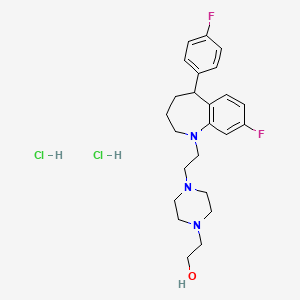
3,5,9-Trioxa-4-phosphaundecan-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,inner salt,4-oxide(9ci)
Overview
Description
3,5,9-Trioxa-4-phosphaundecan-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,inner salt,4-oxide(9ci) is a complex organic compound characterized by its unique structural elements and functional groups The compound’s intrinsic properties arise from its precise arrangement of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step organic synthesis. It typically starts with a precursor molecule that undergoes various chemical transformations including alkylation, esterification, and oxidation.
For instance, one synthetic route might involve the initial reaction of a phosphorus-containing compound with an alcohol in the presence of a catalyst to form the desired phosphaundecan structure. The subsequent steps might involve acetylation to introduce the acetyloxy group, followed by hydroxylation and further oxidation to form the complete structure.
Industrial Production Methods
Industrial production of 3,5,9-Trioxa-4-phosphaundecan-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,inner salt,4-oxide(9ci) might use more scalable and efficient processes, potentially leveraging continuous flow reactors to ensure high yields and purity. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial in large-scale production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound is susceptible to oxidation reactions, particularly at the hydroxyl and aminium functional groups, potentially leading to the formation of oxides and nitrates.
Reduction: : The phosphaundecan core can undergo reduction reactions to form phosphines and other reduced phosphorus compounds.
Substitution: : Functional groups in the molecule, such as the acetyloxy group, can be replaced via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkyl halides. Reaction conditions vary, often requiring specific solvents and temperatures to facilitate the desired transformations.
Major Products Formed
Major products include various oxides and reduced forms of the compound, as well as substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5,9-Trioxa-4-phosphaundecan-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,inner salt,4-oxide(9ci) finds applications across multiple fields:
Chemistry: : Used as a reagent or catalyst in organic synthesis, particularly in the formation of complex molecules.
Biology: : Investigated for its potential as a bioactive molecule, influencing cellular processes due to its unique structure.
Medicine: : Explored for therapeutic applications, including potential use as a drug or in drug delivery systems.
Industry: : Utilized in the manufacture of advanced materials and specialty chemicals due to its reactivity and functional properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. It might engage in covalent bonding with proteins or nucleic acids, disrupting or modifying biological pathways. Its reactivity is driven by its functional groups, particularly the acetyloxy and hydroxyl groups, which participate in various chemical interactions.
Comparison with Similar Compounds
Compared to other similar compounds:
3,5,9-Trioxa-4-phosphaundecan derivatives: : Differ in their functional groups which impact their reactivity and application.
4-phosphaundecane analogs: : Share a common backbone but have different functional groups and, therefore, different chemical and biological properties.
Similar compounds include:
3,5,9-Trioxa-4-phosphaundecan-1-aminium derivatives
Phosphonic acid esters
Hydroxyphosphine compounds
Properties
IUPAC Name |
2,3-diacetyloxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO8P/c1-10(14)18-8-12(21-11(2)15)9-20-22(16,17)19-7-6-13(3,4)5/h12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIIOYXDWTTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201109009 | |
| Record name | 3,5,9-Trioxa-4-phosphaundecan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50314-34-6 | |
| Record name | 3,5,9-Trioxa-4-phosphaundecan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50314-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,9-Trioxa-4-phosphaundecan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)
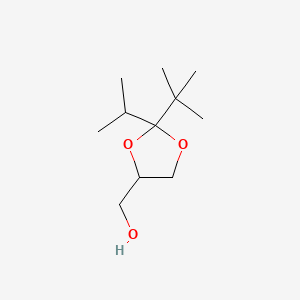
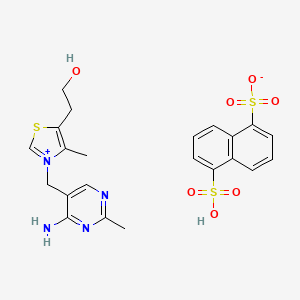
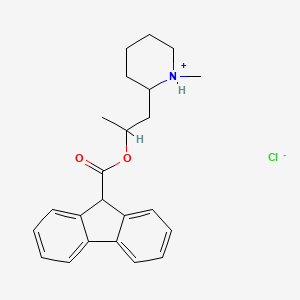
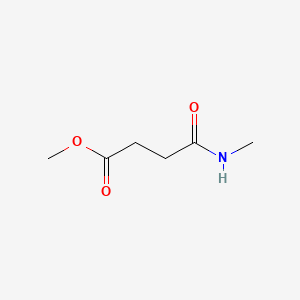
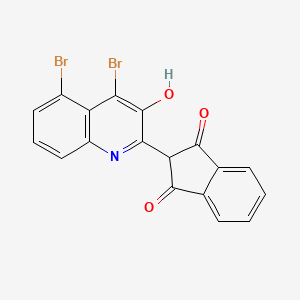
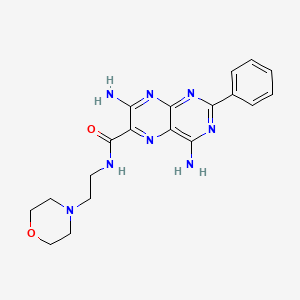
![Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt](/img/structure/B15347058.png)

